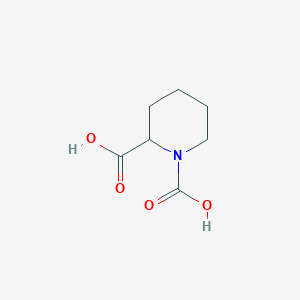

Piperidine-1,2-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58211-67-9 |

|---|---|

Molecular Formula |

C7H11NO4 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

piperidine-1,2-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)5-3-1-2-4-8(5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |

InChI Key |

SMCWNPAVVQIDBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Significance of Piperidine Scaffolds in Organic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. nih.govijnrd.org Its prevalence underscores its importance as a "privileged scaffold" in medicinal chemistry and drug design. researchgate.net Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pub

The significance of the piperidine scaffold can be attributed to several key features:

Structural Versatility : The piperidine ring exists in a stable chair conformation, providing a three-dimensional (3D) structure that can be strategically functionalized at various positions. This 3D shape allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. lifechemicals.com

Physicochemical Properties : The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance the aqueous solubility and bioavailability of drug molecules. nih.gov Introducing chiral piperidine scaffolds can help modulate physicochemical properties, improve pharmacokinetic profiles, and enhance biological activity and selectivity. thieme-connect.comresearchgate.net

Synthetic Accessibility : A multitude of synthetic methods have been developed for the construction and functionalization of the piperidine ring. nih.gov Common strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and various multicomponent reactions. nih.gov This synthetic tractability allows chemists to readily access a diverse library of piperidine derivatives for screening and optimization.

The widespread application of this scaffold in drug discovery is a testament to its favorable properties and its ability to be incorporated into molecules with a broad spectrum of biological activities. ijnrd.orgresearchgate.net

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Application |

| Donepezil | Alzheimer's Disease ijnrd.org |

| Ropivacaine | Anesthetic lifechemicals.com |

| Loratadine | Anti-allergic lifechemicals.com |

| Risperidone | Antipsychotic |

| Voglibose | Anti-diabetic ijnrd.org |

| Fexofenadine | Antihistamine |

Overview of Dicarboxylic Acid Functionalities in Heterocyclic Systems

The incorporation of dicarboxylic acid functionalities into heterocyclic systems, such as the piperidine (B6355638) ring, introduces significant chemical and physical properties that can be exploited in various scientific disciplines. Carboxylic acid groups are strong hydrogen bond donors and acceptors, and their presence can dramatically influence a molecule's polarity, acidity, and solubility.

In the context of heterocyclic chemistry, dicarboxylic acids play several important roles:

Coordination Chemistry : The carboxylate groups can act as ligands, binding to metal ions to form coordination complexes. When positioned appropriately on a heterocyclic ring, they can function as bidentate or polydentate chelating agents. Pyridine-2,5-dicarboxylic acid, for example, acts as a bidentate ligand through a carboxylate oxygen and the pyridine nitrogen, forming mononuclear complex anions with various transition metals. rsc.org This property is crucial in the design of metal-organic frameworks (MOFs) and catalysts.

Synthetic Handles : Carboxylic acids are highly versatile functional groups that can be converted into a wide range of other functionalities, such as esters, amides, acid chlorides, and alcohols. This allows dicarboxylic acid-substituted heterocycles to serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov

Biological Activity : The presence of carboxylic acid groups can be critical for a molecule's biological activity. They can mimic the side chains of acidic amino acids like aspartic acid and glutamic acid, enabling them to interact with the active sites of enzymes or receptors. The dicarboxylic acid moiety can also improve the pharmacokinetic properties of a drug candidate by increasing its water solubility.

The strategic placement of two carboxylic acid groups on a heterocyclic scaffold like piperidine provides a molecule with a defined three-dimensional structure and multiple points for interaction or further chemical modification.

Historical Context of Piperidine 1,2 Dicarboxylic Acid Discovery and Early Studies

The history of Piperidine-1,2-dicarboxylic acid is intrinsically linked to the broader development of piperidine (B6355638) chemistry. Early methods for the synthesis of piperidine and its simple derivatives often involved harsh reaction conditions. sciencemadness.org The preparation of piperidine itself can be achieved through the catalytic hydrogenation of pyridine, a method that has been known for over a century. dtic.mil

The synthesis of piperidine carboxylic acids, including the dicarboxylic acid variants, logically followed from the chemistry of their aromatic pyridine precursors. A common and straightforward method for producing piperidine carboxylic acids is the catalytic reduction of the corresponding pyridine carboxylic acids. google.com For instance, the synthesis of nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid) has been achieved through the hydrogenation of nicotinic acid and isonicotinic acid, respectively, using catalysts like platinum oxide or Raney nickel. google.com

Research Landscape and Emerging Trends for Piperidine 1,2 Dicarboxylic Acid and Its Derivatives

Classical Synthesis Routes for this compound

Classical approaches to the piperidine skeleton typically involve the formation of the six-membered ring through cyclization reactions or the chemical transformation of pre-existing ring systems.

Cyclization Reactions in this compound Formation

The formation of the piperidine ring via intramolecular cyclization is a cornerstone of heterocyclic chemistry. nih.gov These reactions generally involve a linear precursor containing a nitrogen atom and a reactive functional group at a suitable distance to allow for ring closure. A variety of reaction types can be employed, including reductive amination, Michael additions, and radical cyclizations. nih.govbeilstein-journals.org

For the specific synthesis of this compound, a hypothetical cyclization precursor would need to be a suitably substituted open-chain amino-diacid or a derivative thereof. The key challenge in such an approach would be the strategic placement of functional groups to facilitate the 6-membered ring closure while incorporating the two carboxylic acid moieties at the desired positions.

Common Cyclization Strategies for Piperidine Ring Formation:

| Reaction Type | Description | General Applicability |

| Reductive Amination | Intramolecular reaction between an amine and an aldehyde or ketone to form a cyclic imine, which is then reduced. beilstein-journals.org | Widely used for the synthesis of various substituted piperidines. |

| Aza-Michael Addition | Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov | Effective for constructing piperidine rings with specific substitution patterns. |

| Radical Cyclization | Formation of a carbon-carbon or carbon-nitrogen bond initiated by a radical species. nih.gov | Useful for creating complex piperidine structures under mild conditions. |

Transformation of Precursors to this compound

A prevalent method for synthesizing saturated heterocycles like piperidine is the hydrogenation of their aromatic counterparts. dtic.milasianpubs.org In the context of this compound, a logical precursor would be Pyridine-2,3-dicarboxylic acid. The catalytic hydrogenation of the pyridine ring would yield the desired saturated piperidine structure.

The hydrogenation of pyridine and its derivatives is well-established and can be achieved using various catalysts such as platinum, palladium, rhodium, and nickel under hydrogen pressure. asianpubs.orgliverpool.ac.uk However, the hydrogenation of pyridinecarboxylic acids can sometimes be complicated by side reactions like decarboxylation, particularly under harsh conditions. google.com The choice of catalyst, solvent, and reaction conditions is crucial to achieve the desired transformation while preserving the carboxylic acid groups. For instance, the hydrogenation of nicotinic acid (pyridine-3-carboxylic acid) to nipecotic acid (piperidine-3-carboxylic acid) has been successfully achieved using a rhodium on alumina catalyst in the presence of ammonia to prevent decarboxylation. google.com A similar strategy could potentially be applied to the synthesis of this compound from Pyridine-2,3-dicarboxylic acid.

Examples of Catalysts Used in Pyridine Hydrogenation:

| Catalyst | Conditions | Reference |

| PtO₂ (Adams' catalyst) | H₂, glacial acetic acid, 50-70 bar | asianpubs.org |

| Rhodium on Alumina | H₂, water, ammonia | google.com |

| Palladium on Carbon | H₂, water, 4-5 MPa, 90-100 °C | google.com |

| Rh₂O₃ | H₂, TFE, 5 bar, 40 °C | liverpool.ac.uk |

Advanced and Stereoselective Synthesis of this compound and Analogues

The presence of two stereocenters at the C1 and C2 positions of this compound means that it can exist as multiple stereoisomers. The development of stereoselective synthetic methods is therefore crucial for obtaining enantiomerically pure forms of this compound and its analogues.

Asymmetric Synthesis Approaches to Enantiopure this compound

Asymmetric synthesis aims to create a specific stereoisomer directly. This is often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.govresearchgate.netrsc.org While specific asymmetric syntheses for this compound are not reported, general strategies for asymmetric piperidine synthesis could be adapted.

One such strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a tetrahydropyridine derivative. nih.gov Another approach is the use of stereoselective Mannich reactions to construct the piperidine ring with a high degree of stereocontrol. ru.nlresearchgate.net A chemo-enzymatic approach, combining chemical synthesis with biocatalysis, has also been shown to be effective for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. nih.gov

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters. In the synthesis of this compound, this would involve controlling the cis or trans relationship between the two carboxylic acid groups. Diastereoselectivity can often be achieved by controlling the reaction conditions of cyclization or hydrogenation reactions. For example, aza-Prins cyclization has been used for the diastereoselective synthesis of polysubstituted piperidines. semanticscholar.org The stereochemical outcome of catalytic hydrogenation of substituted pyridines can also be influenced by the catalyst and substrate structure, often leading to a preference for the cis isomer.

Enantiomeric Resolution Techniques for this compound

When a synthesis results in a racemic mixture (an equal mixture of enantiomers), enantiomeric resolution can be employed to separate the individual enantiomers. A common method for resolving racemic acids or amines is through the formation of diastereomeric salts with a chiral resolving agent. google.comgoogle.com

For a racemic mixture of this compound, a chiral base could be used to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility. Alternatively, if the carboxylic acid groups are esterified, a chiral acid could be used to resolve the resulting racemic amine.

Common Chiral Resolving Agents:

| Resolving Agent Type | Example | Target Functional Group |

| Chiral Acid | Di-benzoyl-L-tartaric acid, (S)-Mandelic acid | Amines |

| Chiral Base | Brucine, Strychnine, (R)-1-Phenylethylamine | Carboxylic Acids |

After separation of the diastereomeric salts, the desired enantiomer of this compound can be recovered by treatment with an acid or base to break the salt. Kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, is another technique that can be used to separate enantiomers. nih.govwhiterose.ac.uk

Catalytic Methods in this compound Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of the piperidine ring system, often with control over stereochemistry. These methods can reduce the number of synthetic steps, improve atom economy, and provide access to complex molecular architectures.

Transition Metal-Catalyzed Transformations

Transition metals such as palladium, nickel, iridium, and cobalt are powerful catalysts for a variety of bond-forming reactions that can be applied to the synthesis of piperidine derivatives. nih.govd-nb.info

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which can be employed to functionalize the piperidine ring. nih.gov Palladium also catalyzes cyclization reactions, for instance, in the formation of piperidine rings from appropriate acyclic precursors. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions. d-nb.info Nickel electrocatalysis has been used in radical cross-coupling reactions for the synthesis of complex piperidines. news-medical.netchemistryviews.org

Iridium-Catalyzed Reactions: Iridium complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form cyclic amines, including piperidines. organic-chemistry.org Hydrogen borrowing catalysis using iridium can facilitate the stereoselective synthesis of substituted piperidines. nih.gov

Cobalt-Catalyzed Reactions: Cobalt-based catalysts have been developed for the hydrogenation of pyridine derivatives to piperidines under acid-free conditions. nih.gov Cobalt can also catalyze radical intramolecular cyclizations of linear amino-aldehydes to yield piperidines. nih.gov

| Transition Metal | Catalytic Transformation | Application in Piperidine Synthesis |

| Palladium (Pd) | Cross-coupling (Suzuki, Heck), Cyclization | Functionalization and formation of the piperidine ring. nih.govorganic-chemistry.org |

| Nickel (Ni) | Cross-coupling, Electrocatalysis | Synthesis of complex piperidines. d-nb.infonews-medical.netchemistryviews.org |

| Iridium (Ir) | N-heterocyclization, Hydrogen borrowing | Formation of cyclic amines from diols and amines. nih.govorganic-chemistry.org |

| Cobalt (Co) | Hydrogenation, Radical cyclization | Reduction of pyridines and cyclization of amino-aldehydes. nih.gov |

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysis. This approach has been successfully applied to the enantioselective synthesis of piperidine derivatives. A prominent example is the Mannich reaction, which forms a carbon-carbon bond between an enolizable carbonyl compound and an imine. Proline and its derivatives are effective organocatalysts for asymmetric Mannich reactions, leading to the formation of chiral piperidine structures. ucd.ie Cascade reactions, where multiple bond-forming events occur in a single pot, can be designed using organocatalysis to rapidly build molecular complexity. For instance, a cascade aza-Cope/aza-Prins cyclization of homoallylamines can produce substituted piperidines. researchgate.net

Biocatalytic Routes to this compound and Derivatives

Biocatalysis employs enzymes as catalysts, which offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. Several classes of enzymes have been utilized in the synthesis of piperidine derivatives.

Lipases: Immobilized lipases, such as Candida antarctica lipase B (CALB), have been used to catalyze multicomponent reactions for the synthesis of piperidines in high yields. rsc.org

Transaminases: These enzymes can be used to generate key imine intermediates, which can then undergo further reactions, such as organocatalyzed Mannich reactions, in a hybrid bio-organocatalytic cascade to produce chiral 2-substituted piperidines. ucd.ienih.gov

Hydroxylases: Engineered hydroxylase enzymes can introduce hydroxyl groups into piperidine rings with high regio- and stereoselectivity. chemistryviews.org These hydroxylated piperidines can then serve as versatile intermediates for further functionalization. chemistryviews.org

Aminopeptidases: These enzymes have been used for the chiral resolution of racemic piperazine-2-carboxamide to yield enantiopure (S)-piperazine-2-carboxylic acid, demonstrating the potential of biocatalysis for producing chiral piperidine-related structures. biosynth.com

The combination of biocatalysis with other synthetic methods, such as transition metal catalysis or organocatalysis, provides powerful hybrid approaches for the efficient and selective synthesis of complex piperidine-containing molecules. news-medical.netnih.gov

| Enzyme Class | Catalytic Function | Application in Piperidine Synthesis |

| Lipases | Multicomponent reaction catalysis | Synthesis of functionalized piperidines. rsc.org |

| Transaminases | Imine formation | Generation of intermediates for cascade reactions. ucd.ienih.gov |

| Hydroxylases | C-H oxidation | Regio- and stereoselective hydroxylation of piperidines. chemistryviews.org |

| Aminopeptidases | Chiral resolution | Production of enantiopure piperidine-related carboxylic acids. biosynth.com |

Recent Advances in Ring Construction Methodologies for this compound

The synthesis of piperidine dicarboxylic acids, including the specific isomer this compound, has been an area of active research, driven by the prevalence of the piperidine scaffold in pharmaceuticals and natural products. nih.gov Recent methodologies for the construction of the piperidine ring with dicarboxylic acid functionalities have primarily focused on two strategic approaches: the catalytic hydrogenation of pyridine precursors and the asymmetric synthesis from acyclic chiral building blocks. These methods offer pathways to various stereoisomers of piperidine dicarboxylic acids, which are crucial for developing stereochemically pure therapeutic agents.

One of the most direct and widely employed methods for the synthesis of piperidine dicarboxylic acids is the catalytic hydrogenation of the corresponding pyridine dicarboxylic acid precursors. asianpubs.orgrsc.org This approach is advantageous due to the commercial availability of various pyridine dicarboxylic acids and the efficiency of catalytic hydrogenation in achieving high yields. Recent advancements in this area have focused on the development of more efficient and selective catalyst systems that operate under milder conditions.

For instance, the use of rhodium-based catalysts, such as rhodium on carbon (Rh/C) and rhodium oxide (Rh₂O₃), has been shown to be effective for the reduction of pyridine rings bearing carboxylic acid groups. rsc.orggoogle.com These catalysts can facilitate the hydrogenation under relatively mild temperatures and pressures, which helps in preserving the carboxylic acid functionalities and controlling the stereochemistry of the resulting piperidine ring. rsc.org Similarly, platinum oxide (PtO₂) has been utilized as a robust catalyst for the hydrogenation of substituted pyridines in acidic media like glacial acetic acid, leading to the corresponding piperidine derivatives. asianpubs.orgresearchgate.net The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, yielding either cis or trans isomers of the dicarboxylic acid.

Table 1: Catalytic Hydrogenation of Pyridine Carboxylic Acids

| Precursor | Catalyst | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Nicotinic Acid | 5% Rhodium on Alumina | Water/Aqueous Ammonia | Room Temp, 2 atm H₂ | Nipecotic Acid | google.com |

| Pyridine-2-carboxylic acid | Rh₂O₃ | 2,2,2-Trifluoroethanol | 40 °C, 5 bar H₂ | Piperidine-2-carboxylic acid | rsc.org |

| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | Room Temp, 50-70 bar H₂ | Substituted Piperidines | asianpubs.org |

Beyond catalytic hydrogenation, asymmetric synthesis from acyclic precursors represents a more intricate and stereocontrolled approach to specific isomers of piperidine dicarboxylic acids. This methodology is particularly valuable for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

A notable example is the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid derivatives. acs.org These syntheses commence from readily available chiral starting materials, such as L-aspartic acid and N-Cbz-β-alanine, respectively. The strategy involves the sequential introduction of stereocenters and the construction of the piperidine ring through a key reductive amination step. acs.org

In the synthesis of the trans-2,3-piperidinedicarboxylic acid derivative, L-aspartic acid is first protected and then alkylated to introduce the necessary carbon framework. The piperidine ring is subsequently formed via a ring-closing reductive amination of an aldehyde intermediate, which is generated through hydroboration and oxidation of an allyl group. acs.org This multi-step process allows for precise control over the stereochemistry at positions 2 and 3 of the piperidine ring.

Similarly, the synthesis of the trans-3,4-piperidinedicarboxylic acid derivative utilizes Evans's oxazolidinone chemistry to establish the initial stereocenter. acs.org Subsequent alkylations and functional group manipulations lead to a precursor that undergoes ozonolysis followed by reductive amination to furnish the desired piperidine ring with controlled stereochemistry at positions 3 and 4. acs.org

These asymmetric synthetic routes, while often longer and more complex than catalytic hydrogenation, provide access to specific, optically pure diastereomers of piperidine dicarboxylic acids that are challenging to obtain otherwise.

Table 2: Asymmetric Synthesis of Piperidine Dicarboxylic Acid Derivatives

| Starting Material | Key Steps | Final Product Isomer | Ref |

|---|---|---|---|

| L-Aspartic acid β-tert-butyl ester | Tribenzylation, Alkylation with allyl iodide, Hydroboration-oxidation, Reductive amination | (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid | acs.org |

| N-Cbz-β-alanine | Evans's auxiliary chemistry, Sequential alkylations, Ozonolysis, Reductive amination | (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid | acs.org |

Conformational Analysis of the Piperidine Ring in Dicarboxylic Acid Systems

In related dicarboxylic acid systems, such as cyclohexanedicarboxylic acids, the conformational preference is highly dependent on the solvent and the ionization state of the carboxylic acid groups. acs.org For instance, in both water and dimethyl sulfoxide (DMSO), there is a strong preference for the diequatorial (ee) conformation for both the diacid and its salts. acs.org However, for the dianion of trans-1,2-cyclohexanedicarboxylic acid in DMSO, a substantial population of the diaxial (aa) conformer is observed. acs.org This suggests that electrostatic interactions and solvation play a critical role in stabilizing what would typically be a less favored conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational preferences. The coupling constants between vicinal protons (³JHH) can provide quantitative information about the dihedral angles and, by extension, the populations of different chair conformers. acs.org For example, a study on a ligand containing piperidine-cis-dicarboxylic acid moieties proposed a normal chair conformation with the equatorial orientations of the cis-carboxylic groups based on the observed large and small coupling constants. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the optimized geometries and free energies of different conformers, providing theoretical support for experimental observations. acs.orgnih.gov These studies often reveal a delicate interplay of steric hindrance, electrostatic interactions, and hyperconjugation in determining the most stable conformation. d-nb.info While the chair conformation is generally the most stable, the possibility of boat or twist-boat conformations, particularly in more sterically hindered derivatives, cannot be entirely discounted. ias.ac.in

Table 1: Factors Influencing Conformational Preferences in Piperidine Dicarboxylic Acid Systems

| Factor | Influence on Conformation | Methods of Investigation |

|---|---|---|

| Substituent Orientation | The energetic preference for equatorial vs. axial placement of the carboxylic acid groups is a primary determinant. Diequatorial conformations are generally favored. | NMR Spectroscopy, X-ray Crystallography |

| Solvent Polarity | The polarity of the solvent can affect the stability of different conformers by altering solvation and intramolecular interactions. | NMR Spectroscopy, Computational Modeling |

| Ionization State | The protonation state of the carboxylic acid and amine groups can significantly alter electrostatic interactions, potentially favoring conformations that are less stable in the neutral state. | pH-dependent NMR Titrations |

| Intramolecular Hydrogen Bonding | The formation of hydrogen bonds between the carboxylic acid groups or with the ring nitrogen can lock the molecule into a specific conformation. | Infrared (IR) Spectroscopy, NMR Spectroscopy |

Isomeric Forms and Their Interconversion Dynamics

The presence of two chiral centers in this compound leads to the existence of multiple stereoisomers, primarily categorized as cis/trans isomers and enantiomers.

Cis/trans isomerism in this compound refers to the relative orientation of the two carboxylic acid groups with respect to the plane of the piperidine ring. In the cis-isomer, both carboxylic acid groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. nih.gov This geometric difference has a profound impact on the molecule's physical properties and its ability to interact with other molecules.

The synthesis of disubstituted piperidines often yields a mixture of cis and trans isomers, with the ratio depending on the reaction conditions. nih.govnih.gov In some cases, the initially formed isomer can convert to the more stable form over time. nih.gov For instance, it has been observed that in certain reactions, the trans-isomer is formed initially but then isomerizes to the more stable cis-form. nih.gov The relative stability of the cis and trans isomers is influenced by the steric and electronic interactions between the substituents.

The interconversion between cis and trans isomers can occur through various mechanisms, including epimerization at one of the chiral centers. This process can be facilitated by a base, which can deprotonate the alpha-carbon, leading to a planar intermediate that can be reprotonated from either face.

Due to the presence of chiral centers, both the cis and trans isomers of this compound can exist as a pair of enantiomers (non-superimposable mirror images), with the exception of the meso form of the cis-isomer if one were to exist. The synthesis of a single enantiomer, or the separation of a racemic mixture, is often a critical step in the development of chiral drugs and other bioactive molecules. nih.gov

Several methods are employed to obtain enantiomerically pure forms of chiral piperidines:

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. nih.govwhiterose.ac.uk This results in one enantiomer reacting faster than the other, allowing for their separation. For example, the catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers. mdpi.com This technique relies on the differential interaction of the enantiomers with the chiral environment of the column.

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts. pharmtech.com Since diastereomers have different physical properties, they can often be separated by crystallization. pharmtech.com

Once the enantiomers are separated, determining their absolute configuration (chiral identity) is essential. X-ray crystallography is considered the definitive method for this purpose, as it provides a three-dimensional structure of the molecule. mdpi.com Spectroscopic techniques such as circular dichroism can also be used to assign the absolute configuration by comparing the experimental data with that of known compounds. nih.gov

Table 2: Comparison of Methods for Obtaining Enantiomerically Pure this compound

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral agent. | Can be highly selective; applicable to a wide range of substrates. | Maximum theoretical yield for one enantiomer is 50%; requires a suitable chiral resolving agent. |

| Chiral Chromatography | Differential partitioning of enantiomers on a chiral stationary phase. | High purity can be achieved; applicable for both analytical and preparative scales. | Can be expensive; requires specialized equipment and columns. |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties. | A well-established and often scalable method. | Success is dependent on the formation of crystalline salts with significant solubility differences. |

Impact of Stereochemistry on Molecular Recognition and Interactions

The biological activity of piperidine derivatives can vary significantly between different stereoisomers. nih.gov For example, in a study of novel 2,5-disubstituted piperidine derivatives, the cis-isomer was found to exhibit the most potent and selective activity for the dopamine transporter compared to the trans-isomer. nih.gov This highlights how a subtle change in stereochemistry can lead to a dramatic difference in biological function.

The enantiomers of a chiral molecule can also have distinct pharmacological profiles. One enantiomer may be therapeutically active, while the other may be inactive or even produce undesirable side effects. Therefore, the ability to synthesize and characterize enantiomerically pure forms of this compound is of paramount importance for its potential therapeutic applications. nih.gov

The stereochemistry also influences the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition. The relative orientation of the carboxylic acid groups in the cis and trans isomers will dictate their ability to act as hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions.

Functional Group Transformations of Carboxylic Acid Moieties

The two carboxylic acid groups on this compound exhibit distinct reactivity based on their location. The C1-carboxylic acid is part of a carbamate structure, while the C2-carboxylic acid is an alpha-amino acid analogue. This allows for selective transformations under appropriate conditions.

Esterification and Amidation Reactions

The carboxylic acid groups of this compound can be converted to esters and amides, which are common derivatives in organic synthesis. These reactions typically proceed via activation of the carboxyl group.

Esterification: The formation of esters can be achieved using standard acid-catalyzed esterification with an alcohol or through the use of coupling agents. For dicarboxylic acids, the reaction can be carried out with alcohols like 2-ethylhexanol, sometimes under supercritical conditions to increase reaction rates and selectivity without a catalyst. rsc.org Due to the different chemical environments of the two carboxyl groups, selective esterification is possible. For instance, the C2-carboxylic acid can be selectively activated and converted into an ester while the nitrogen is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Amidation: The synthesis of amides from this compound involves reaction with an amine, often facilitated by a coupling agent to form an active intermediate. The direct condensation of carboxylic acids and amines can be challenging due to the formation of water, which can affect catalyst activity. scbt.com Heterogeneous Lewis acid catalysts, such as niobium(V) oxide (Nb2O5), have been shown to be effective for the direct amidation of dicarboxylic acids, demonstrating tolerance to water and base. scbt.comrsc.org Amidation can also be achieved using reagents like tetraalkylthiuram disulfides under thermal conditions. nih.gov

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Diester |

| 1. N-protection (e.g., Boc₂O); 2. R-OH, Coupling Agent (e.g., DCC) | Monoester at C2 | |

| Amidation | Amine (e.g., R-NH₂), Coupling Agent (e.g., HATU, HOBt) | Diamide |

| Amine (e.g., R-NH₂), Nb₂O₅ Catalyst, o-xylene, Heat | Diamide |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org The stability of the resulting intermediate is a key factor in the feasibility of this reaction. For this compound, the carboxyl group at the C2 position is analogous to that in an α-amino acid.

The mechanism of decarboxylation for similar structures, such as pyridinecarboxylic acids, has been studied extensively. For pyridine-2,3-dicarboxylic acid (quinolinic acid), decarboxylation occurs preferentially at the C2 position. cdnsciencepub.com The mechanism is believed to involve the formation of a zwitterion, where the ring nitrogen is protonated. This positively charged nitrogen acts as an electron sink, stabilizing the negative charge that develops on the C2 carbon as the C-C bond breaks and CO₂ is released. cdnsciencepub.comresearchgate.net This process leads to the formation of an ylide intermediate, which is then protonated to give the final product. cdnsciencepub.comresearchgate.net

While the piperidine ring is saturated, the underlying principle of stabilization by the adjacent nitrogen atom still applies. The decarboxylation of the C2-carboxyl group of this compound would be expected to proceed via a similar mechanism, particularly under acidic conditions where the nitrogen atom is protonated, thus facilitating the loss of CO₂ to form a transient carbanionic species stabilized by the adjacent ammonium group.

Reactivity of the Piperidine Nitrogen Atom

The secondary amine nitrogen in the piperidine ring is a nucleophilic and basic center, allowing for a variety of reactions, including alkylation, acylation, and oxidation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. To drive the reaction to completion and neutralize the acid byproduct (HX), a base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often added. researchgate.netgoogle.com The reaction can be carried out in a variety of solvents, including acetonitrile or dichloromethane. researchgate.netgoogle.com Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. nih.gov

N-Acylation: Acylation of the piperidine nitrogen introduces an acyl group (R-C=O) and is typically achieved using acylating agents like acid chlorides or anhydrides. researchgate.net For example, reacting the piperidine with acetic anhydride in the presence of a catalyst or base will yield the N-acetyl derivative. researchgate.net These reactions are generally high-yielding and proceed under mild conditions. Bismuth(III) salts have been reported as efficient catalysts for the N-acylation of related sulfonamides with carboxylic acid anhydrides. uoanbar.edu.iq

Table 2: Common Reagents for N-Alkylation and N-Acylation

| Reaction | Reagent Class | Specific Examples |

|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) |

| Aldehydes/Ketones | Formaldehyde, Acetone (with reducing agent) | |

| N-Acylation | Acid Anhydrides | Acetic anhydride ((CH₃CO)₂O) |

| Acid Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) |

Oxidative and Reductive Transformations

N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form a piperidine-N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netarkat-usa.org The biological N-oxidation of piperidine has been observed in vitro using rat liver microsomal preparations, yielding N-hydroxypiperidine and its tautomer, a cyclic nitrone. nih.gov N-oxides are often more polar than the parent amine and can exhibit different biological activities. google.com

Reduction of N-Oxides: The reverse reaction, the reduction of a piperidine-N-oxide back to the corresponding piperidine, is also a well-established transformation. google.com This deoxygenation can be accomplished with various reducing agents. A mild and efficient method involves the use of ammonium formate with a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgacs.orgresearchgate.net Other reagents, such as tetrahydroxydiboron, have also been shown to selectively reduce pyridine-N-oxides. thieme-connect.com

Electrophilic and Nucleophilic Reactions of the Piperidine Ring

The saturated carbocyclic framework of the piperidine ring is generally unreactive toward electrophiles and nucleophiles under normal conditions. The C-H bonds are strong and non-polarized. However, the presence of the nitrogen and carboxyl groups can be used to activate the ring for specific transformations.

One key pathway for functionalizing the ring is through the formation of an N-acyliminium ion intermediate. Oxidation of an N-acyl piperidine, for example, at the carbon alpha to the nitrogen (C2 or C6), can generate a reactive N-acyliminium ion. nih.gov These electrophilic intermediates are susceptible to attack by a wide range of nucleophiles, allowing for the introduction of new substituents at the alpha-position. For instance, hypervalent iodine reagents have been used for the direct α-azidonation of N-protected piperidines, which proceeds through such an iminium ion. nih.gov

While direct nucleophilic attack on the ring is unfavorable, nucleophilic aromatic substitution is a key reaction for pyridinium ions, which are aromatic and highly electron-deficient. rsc.orgnih.gov However, this reactivity is not characteristic of the saturated piperidine ring. Electrophilic substitution is also not a typical reaction pathway for piperidine, as the ring is electron-rich due to the nitrogen atom, but lacks the π-system necessary for electrophilic aromatic substitution-type reactions. uoanbar.edu.iq Any electrophilic attack is most likely to occur at the nitrogen atom itself.

Mechanistic Studies of Key Synthetic Transformations

While specific mechanistic studies exclusively for the synthesis of this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from well-established transformations used for the synthesis of related piperidine and dicarboxylic acid structures. Key synthetic strategies likely involve intramolecular cyclization reactions, such as Dieckmann-type condensations or nucleophilic substitutions, starting from acyclic precursors derived from amino acids like glutamic acid or α-aminoadipic acid.

One plausible synthetic approach involves the cyclization of a suitably modified derivative of α-aminoadipic acid. The general mechanism for such an intramolecular cyclization would proceed as follows:

Activation of the Carboxylic Acid Groups: The synthesis would likely commence with the protection of the amino group and the differential activation of the two carboxylic acid functionalities of an α-aminoadipic acid derivative. One carboxylic acid group would be converted into a good leaving group (e.g., an acyl halide or a mixed anhydride), while the other remains as a nucleophile or is protected.

Intramolecular Nucleophilic Acyl Substitution: The key ring-forming step would be an intramolecular nucleophilic attack of the nitrogen atom (after deprotection or under specific conditions) on the activated carbonyl carbon. This step would form the six-membered piperidine ring. The stereochemistry of the starting α-aminoadipic acid would influence the stereochemical outcome of the cyclization.

Another potential route could involve a Dieckmann-type condensation of a diester derivative of an N-substituted α-aminoadipic acid. The mechanism for this transformation is well-established:

Enolate Formation: A strong base would deprotonate the α-carbon to one of the ester groups, forming an enolate. The choice of base is crucial to ensure sufficient deprotonation without causing unwanted side reactions.

Intramolecular Cyclization: The nucleophilic enolate would then attack the carbonyl carbon of the other ester group in an intramolecular fashion. This cyclization would result in the formation of a β-keto ester intermediate.

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester groups and decarboxylation of the β-keto acid would lead to a piperidone derivative. Further reduction and functional group manipulations would be necessary to arrive at this compound.

The table below summarizes the key mechanistic steps for these plausible synthetic transformations.

| Reaction Type | Step 1 | Step 2 | Step 3 |

| Intramolecular Nucleophilic Acyl Substitution | Activation of a carboxylic acid group to form a good leaving group. | Intramolecular attack of the amino group on the activated carbonyl carbon. | Proton transfer to yield the cyclized product. |

| Dieckmann Condensation | Base-mediated formation of an enolate at the α-carbon of one ester group. | Intramolecular nucleophilic attack of the enolate on the second ester carbonyl. | Elimination of an alkoxide to form a β-keto ester, followed by hydrolysis and decarboxylation. |

Role of Piperidine 1,2 Dicarboxylic Acid As a Synthetic Building Block and Intermediate

Utilization in Complex Molecule Synthesis

The rigid, stereochemically-defined structure of cyclic amino acids like piperidine-1,2-dicarboxylic acid makes them attractive starting materials for constructing complex molecular architectures with precise three-dimensional orientations. The presence of two carboxylic acid groups, one on the nitrogen and one on the adjacent carbon, offers unique opportunities for selective functionalization.

Precursor for Bioactive Heterocycles

The piperidine (B6355638) ring is a prevalent motif in a multitude of bioactive heterocyclic compounds. researchgate.netnih.govijnrd.org this compound could theoretically serve as a precursor to various fused heterocyclic systems. Through selective manipulation of its two carboxyl groups, it could be used to construct bicyclic and polycyclic frameworks. For instance, intramolecular cyclization reactions could lead to the formation of piperidine-fused lactams, lactones, or other heterocyclic rings, which are core structures in many pharmacologically active agents. researchgate.netairo.co.in The general importance of piperidine derivatives in medicinal chemistry is vast, with applications ranging from antiviral to anticancer agents. ijnrd.orgresearchgate.net

Scaffold for Amino Acid and Peptide Mimetic Synthesis

Constrained amino acids are crucial in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. The piperidine ring provides a rigid scaffold that can be used to control the conformation of peptide chains. nih.govnih.gov

Building Block in Natural Product Synthesis

The piperidine skeleton is a fundamental component of numerous alkaloids and other natural products. researchgate.netnih.gov Many synthetic strategies for these complex molecules rely on chiral pool starting materials or the stereocontrolled synthesis of substituted piperidines. While direct examples using this compound are scarce, its structure is analogous to intermediates in the biosynthesis of certain piperidine alkaloids derived from lysine. Synthetic chemists often employ piperidine-based building blocks to construct the core of natural products like indolizidine and quinolizidine alkaloids. rsc.org The functional handles provided by the dicarboxylic acid would allow for the attachment of various side chains required to build the target natural product.

Derivatization Strategies for Structural Diversification

The chemical functionality of this compound allows for a range of derivatization strategies to create libraries of structurally diverse compounds for screening in drug discovery.

Synthesis of Substituted this compound Analogues

The piperidine ring can be functionalized at various positions to create a wide array of analogues. Starting from a suitable precursor, substitutions can be introduced on the carbon atoms of the piperidine ring before or after the formation of the dicarboxylic acid functionality. Methods such as conjugate addition, alkylation, and various cyclization strategies are commonly employed to synthesize substituted piperidines. nih.govnih.gov These substituted analogues can then be used as building blocks to explore structure-activity relationships (SAR) in medicinal chemistry programs. The synthesis of piperidine derivatives with diverse substitution patterns is a key area of research for developing new therapeutic agents. nih.govnih.gov

| Substitution Position | Potential Functional Groups | Synthetic Strategy |

| C-3, C-4, C-5, C-6 | Alkyl, Aryl, Hydroxyl, Amino | Multi-step synthesis from functionalized precursors, stereoselective cyclization |

| N-1 (Carboxyl) | Esters, Amides | Esterification or amidation of the N-carboxylic acid |

| C-2 (Carboxyl) | Esters, Amides | Esterification or amidation of the C-2 carboxylic acid |

Incorporation into Multicyclic Architectures

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of complex, multicyclic molecules, including fused and bridged systems. nih.gov The two carboxylic acid groups can be selectively reacted to form rings with other parts of a molecule. For example, one carboxyl group could be converted to an amine, which could then react with the other carboxyl group to form a bicyclic lactam. Alternatively, the dicarboxylic acid could be used in cascade reactions to build complex polycyclic frameworks in a single synthetic operation. The synthesis of fused heterocyclic compounds is a major focus in organic chemistry due to their prevalence in biologically active molecules. researchgate.netairo.co.in

| Multicyclic Architecture | Synthetic Approach | Potential Application |

| Fused Piperidines | Intramolecular condensation, Cyclization reactions | Core scaffolds for pharmaceuticals |

| Bridged Piperidines | Ring-closing metathesis, Diels-Alder reactions | Conformationally rigid therapeutic agents |

| Spirocyclic Piperidines | Intramolecular alkylation, Rearrangement reactions | Novel 3D structures for drug discovery |

Computational and Theoretical Studies of Piperidine 1,2 Dicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic properties and energetic behavior of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a given molecular structure.

Electronic structure analysis investigates the arrangement of electrons in molecular orbitals. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.govdergipark.org.tr

For piperidine-1,2-dicarboxylic acid, DFT calculations would reveal how the carboxylic acid groups influence the electronic properties of the piperidine (B6355638) ring. While direct data is scarce, studies on related molecules provide insight. For example, DFT calculations on piperidine itself have been used to determine its HOMO-LUMO energies, revealing its tendency to act as an electron donor. researchgate.net In a study on N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide, the HOMO-LUMO energy gap was calculated to be 5.521 eV, indicating its relative stability. researchgate.net The introduction of electron-withdrawing or electron-donating groups can tune this gap, a principle used in designing molecules with specific electronic properties. rsc.org For this compound, the two carboxylic acid groups would be expected to significantly influence the electron density distribution across the molecule.

Table 1: Illustrative HOMO-LUMO Data for Related Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide | DFT/B3LYP | - | - | 5.521 | researchgate.net |

| Ammonium 3-methyl piperidine dithiocarbamate | DFT | - | - | Smaller gap than morpholine analogue | researchgate.net |

| Sucralose | DFT | - | - | -0.2555 | researchgate.net |

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of reaction intermediates, products, and, crucially, transition states—the high-energy structures that connect reactants to products. libretexts.orgwikipedia.org Transition State Theory (TST) uses the properties of the activated complex at the transition state to explain and calculate reaction rates. wikipedia.orgrsc.org

For this compound, this analysis could predict pathways for decarboxylation, ring-opening reactions, or its formation from precursors. For example, the synthesis of tropinone, which contains a piperidine ring, was famously described as an intramolecular "double Mannich reaction," and its mechanism involves multiple intermediates and ring closures that can be modeled computationally. wikipedia.org Similarly, studies on the OH-initiated degradation of piperidine have used calculations to map the potential energy surface, identifying various transition states for hydrogen abstraction. acs.org Such an analysis for this compound would elucidate its thermal stability and reactivity in different chemical environments, predicting the most favorable reaction pathways by calculating the activation energies associated with each transition state.

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming molecular structures and interpreting experimental spectra. github.io By calculating the magnetic shielding of nuclei and the vibrational modes of bonds within an optimized molecular geometry, a theoretical spectrum can be generated.

While a specific predicted spectrum for this compound is not published, the methodology is well-established. DFT methods have been successfully used to calculate and correlate vibrational energies with experimental FT-IR data for various piperidine derivatives. researchgate.net For example, a study on piperidin-4-one molecular addition compounds utilized ¹H and ¹³C NMR analysis to confirm their structure. researchgate.net Predicted spectra for this compound would show characteristic IR peaks for the C=O and O-H stretches of the carboxylic acids and the N-H and C-H bonds of the piperidine ring. Predicted ¹H and ¹³C NMR shifts would help in assigning the signals in an experimental spectrum, aiding in the stereochemical analysis of different isomers.

Table 2: Illustrative Experimental Spectroscopic Data for Related Compounds

| Compound | Spectroscopy Type | Key Signals / Frequencies (cm⁻¹) | Reference |

|---|---|---|---|

| Piperidine | IR (Vapor) | Contamination noted in 1600 cm⁻¹ region | nist.gov |

| Piperidin-4-one adduct (B1) | IR | 3516, 3445, 3018, 2990, 1683, 1643, 1510, 773, 481 | researchgate.net |

| Pyridine-2,6-dicarboxylic acid | ¹H NMR (DMSO-d₆) | δ 13.1, 8.28, 8.23 ppm | chemicalbook.com |

| Piperidine | ¹H NMR (CDCl₃) | δ 2.79, 2.04, 1.58-1.46 ppm | chemicalbook.com |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical analysis to larger systems and longer timescales, providing insights into the physical movements and interactions of molecules.

Molecules are not static; they exist as an ensemble of different conformations. Molecular dynamics (MD) simulations model the motion of atoms over time, allowing for the exploration of a molecule's conformational landscape. nih.gov This landscape is a map of the molecule's potential energy as a function of its structural coordinates, with valleys representing stable or metastable conformations. nih.govresearchgate.netresearchgate.net

For this compound, the piperidine ring can adopt various conformations (e.g., chair, boat, twist-boat), and the carboxylic acid groups can rotate. Ab initio molecular dynamics (AIMD) simulations on other dicarboxylic acids have shown that intermolecular interactions in condensed phases can stabilize conformers that are not predicted to be accessible in the gas phase. nih.gov An MD simulation of this compound would reveal the preferred conformations of the ring and the orientation of the carboxyl groups, the energy barriers between these conformations, and how these dynamics are influenced by solvent. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

When a molecule is investigated for potential therapeutic applications, understanding how it interacts with its biological target (typically a protein) is essential. Molecular docking and MD simulations are the primary tools for this purpose. nih.govresearchgate.net Docking predicts the preferred binding orientation of a ligand within a protein's active site, while subsequent MD simulations assess the stability of this binding pose over time. nih.govnih.gov

Docking Studies and Pharmacophore Modeling (Conceptual)

Docking studies and pharmacophore modeling are essential computational techniques for predicting how a molecule like this compound might interact with a biological target. fiveable.me These methods are foundational in rational drug design, helping to streamline the discovery of new therapeutic agents. fiveable.me

Docking Studies are computational simulations that predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. For derivatives of the piperidine scaffold, docking studies have been instrumental in elucidating binding modes with various biological targets. For instance, studies on piperidine-based compounds targeting the sigma 1 (S1R) receptor revealed that the piperidine nitrogen atom often acts as a positive ionizable group, forming crucial interactions. nih.gov Docking poses have shown that these compounds can establish strong connections within a receptor's binding site through salt bridges and hydrogen bonds with specific amino acid residues. nih.gov Molecular dynamics simulations can further enrich these docking studies by revealing the key amino acid residues that interact with the compound over time. nih.govrsc.org

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.orgmdpi.com A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a target receptor. frontiersin.org For piperidine-containing compounds, pharmacophore models often include key features such as:

A central basic core, typically the piperidine nitrogen, which can be positively charged at physiological pH. nih.gov

One or more hydrophobic regions that interact with corresponding pockets in the receptor. nih.gov

Hydrogen bond donors and acceptors, such as the carboxylic acid groups in this compound. frontiersin.org

Specific spatial distances and geometries between these features. nih.gov

For example, a pharmacophore model for S1R ligands suggests that two hydrophobic pockets are linked by a central basic group. nih.gov The optimal spacing between these hydrophobic features is a defining characteristic of potent and selective ligands. nih.gov By screening databases of molecules against such a model, researchers can identify new compounds that are likely to be active, significantly accelerating the drug discovery process. fiveable.mefrontiersin.org The piperidine ring itself can be a core part of the pharmacophore or serve as a rigid scaffold to correctly orient other functional groups. nih.gov

Supramolecular Interactions and Crystal Packing Prediction

The study of supramolecular interactions and the prediction of crystal packing are crucial for understanding the solid-state properties of compounds like this compound. These properties are vital in materials science and pharmaceutical development, influencing factors such as solubility and stability.

Supramolecular interactions are non-covalent forces, including hydrogen bonds, van der Waals forces, and π–π interactions, that dictate how molecules assemble into larger, ordered structures. acs.org In piperidine-dicarboxylic acids, the carboxylic acid groups are particularly important as they can act as both hydrogen bond donors and acceptors. acs.org This dual character facilitates reliable intermolecular connections, often leading to the formation of well-ordered, stable crystalline structures. acs.org

Crystal packing describes the specific arrangement of molecules in a crystal lattice. This arrangement is a direct consequence of the supramolecular interactions between the molecules. For example, in the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione, the piperidine ring adopts a chair conformation, and molecules are linked into layers by C—H⋯O hydrogen bonds and C—H⋯Cl interactions. researchgate.net These layers are further connected into a three-dimensional network by oxygen-chlorine contacts. researchgate.net

The prediction of crystal packing is a significant computational challenge that aims to determine the most stable crystal structure based on the molecule's chemical diagram. By analyzing the possible hydrogen-bonding patterns and other intermolecular forces, computational methods can forecast how molecules like this compound will arrange themselves in the solid state. The presence of both a hydrogen bond donor (the piperidine N-H) and the versatile carboxylic acid groups suggests that complex and stable hydrogen-bonded networks are likely to be a defining feature of its crystal structure. The study of how different functional groups direct the assembly into specific motifs, such as chains or layers, is key to crystal engineering. researchgate.net

Biological Activity Research Focused on Mechanistic Insights

In Vitro Enzyme Inhibition Studies and Mechanism of Action

Research into the direct inhibitory effects of piperidine-dicarboxylic acids on proteases is limited in the available literature. However, extensive research has been conducted on their interactions with other critical protein targets, particularly excitatory amino acid receptors, which function as ligand-gated ion channels and can be considered a class of allosteric enzymes.

Notably, certain derivatives of piperidine (B6355638) have been investigated for their effects on enzymes like acetylcholinesterase (AChE). For instance, some piperidine-based compounds have been designed as dual-action inhibitors of both AChE and beta-amyloid peptide aggregation, relevant in the context of Alzheimer's disease research. nist.gov Another related compound, 1-piperidinepropionic acid (1-PPA), has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2). merckmillipore.comabcam.com This interaction is noteworthy as PARs are a unique family of G-protein-coupled receptors activated by proteolytic cleavage. merckmillipore.com The inhibitory mechanism of 1-PPA on PAR2 involves binding to an allosteric pocket, which stabilizes the receptor in an inactive conformation. abcam.com

The interaction of piperidine-dicarboxylic acid isomers with excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, has been a primary focus of in vitro research. These studies reveal a complex interplay between the compound's structure and its effect on receptor function, exhibiting both agonist and antagonist properties.

Specifically, (+/-)-cis-2,3-piperidine dicarboxylic acid ((+/-)-cis-2,3-PDA) has been characterized as a partial agonist at the NMDA receptor. nih.gov In in vitro models using rat cerebellar slices, (+/-)-cis-2,3-PDA was shown to stimulate cyclic GMP formation, an effect that is blocked by a specific NMDA antagonist. nih.gov This indicates a direct interaction with the NMDA receptor complex. Furthermore, it acts as a non-specific antagonist at NMDA, AMPA, and kainate ionotropic receptors, highlighting its broad activity on glutamate (B1630785) receptors. merckmillipore.commedchemexpress.com

The stereochemistry of the molecule plays a crucial role in its receptor binding profile. The trans-isomer, (+/-)-trans-2,3-PDA, acts as a full agonist at NMDA receptors and is approximately half as potent as NMDA itself. nih.gov The antagonist activity is more pronounced with the cis-dicarboxylate isomers, with the 2,3-analogue being the most potent in this regard. The agonist actions of these piperidine dicarboxylic acids are effectively diminished by specific NMDA receptor antagonists, confirming their interaction at this site.

| Compound | Receptor Subtype | Ki (μM) | Activity |

| (+/-)-cis-2,3-PDA | NMDA | 17.1 (as inhibitor of APH) | Partial Agonist / Antagonist |

| (-)-cis-2,3-PDA | NMDA | - | Agonist and Antagonist |

| (+)-cis-2,3-PDA | NMDA | - | Little Activity |

| (+/-)-trans-2,3-PDA | NMDA | - | Full Agonist |

| (+/-)-trans-2,4-PDA | NMDA | - | Agonist |

Data sourced from multiple studies and may represent different experimental conditions.

Role as an Amino Acid Derivative in Biochemical Pathways (excluding human metabolism)

In certain biological systems, particularly in plants and microorganisms, derivatives of piperidine-dicarboxylic acid play a role as intermediates in amino acid metabolism. Specifically, a cyclic imine, Δ¹-piperideine-2-carboxylic acid, is a key intermediate in the biosynthesis of pipecolic acid from L-lysine. nih.gov

This biochemical pathway is significant for plant immunity. nih.gov The process involves the transamination of L-lysine to ε-amino-α-ketocaproic acid, which then cyclizes to form Δ¹-piperideine-2-carboxylic acid. nih.gov This intermediate is subsequently reduced to form pipecolic acid. nih.gov In Arabidopsis thaliana, the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) is responsible for the initial conversion of L-lysine, leading to the formation of a related intermediate, 2,3-dehydropipecolic acid. nih.gov This molecule is then reduced by the enzyme SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4 (SARD4) to produce pipecolic acid, a crucial regulator of systemic acquired resistance against pathogens. nih.govorganic-chemistry.org

Structure-Activity Relationships (SAR) from a Mechanistic Perspective

The structure-activity relationships of piperidine-dicarboxylic acids have been extensively studied, particularly concerning their activity at excitatory amino acid receptors. These studies provide clear mechanistic insights into how the spatial arrangement of the functional groups influences biological activity.

A key determinant of activity is the relative orientation (cis or trans) of the two carboxylic acid groups on the piperidine ring. The trans-isomers, such as (+/-)-trans-2,3-PDA and (+/-)-trans-2,4-PDA, generally exhibit potent agonist activity at NMDA receptors. nih.gov This is attributed to their structural resemblance to N-alkylated forms of aspartic and glutamic acid, allowing for effective binding to the agonist site of the NMDA receptor. nih.gov

In contrast, the cis-isomers, particularly (+/-)-cis-2,3-PDA, are primarily associated with antagonist activity at excitatory amino acid receptors. nih.gov The (-) isomer of cis-2,3-PDA is responsible for both the agonist and antagonist properties observed with the racemic mixture, while the (+) isomer shows minimal pharmacological activity. nih.gov This stereoselectivity underscores the specific conformational requirements for interaction with the receptor.

Furthermore, the position of the carboxylic acid groups on the piperidine ring also dictates the potency and nature of the activity. The antagonist effects are most pronounced in the 2,3-disubstituted cis-isomer. nih.gov These SAR studies have been instrumental in understanding the conformational requirements for ligand binding at the NMDA receptor and have guided the design of selective agonists and antagonists.

Advanced Analytical Methodologies in Piperidine 1,2 Dicarboxylic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to verifying the covalent structure of piperidine-1,2-dicarboxylic acid, identifying functional groups, and determining its molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

¹H NMR spectra are used to identify the protons on the piperidine (B6355638) ring and the carboxylic acid groups. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The proton at the C2 position, being alpha to both the nitrogen and a carboxyl group, is expected to appear significantly downfield. Protons on the piperidine ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The acidic protons of the two carboxyl groups and the N-H proton often appear as broad singlets and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectra provide information on each unique carbon atom in the molecule. The carbons of the two carboxylic acid groups (C=O) are characteristically found far downfield (typically >170 ppm). The C2 carbon, bonded to both the nitrogen and a carboxyl group, would also be significantly deshielded compared to the other ring carbons.

Due to the presence of a chiral center at the C2 position, this compound exists as enantiomers. The analysis of these enantiomers by NMR can be achieved using chiral discriminating agents, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which can induce separate signals for each enantiomer in the NMR spectrum. nih.gov

Table 1: Predicted NMR Data for this compound Note: This table presents expected chemical shift ranges based on data from analogous structures like piperidine and piperidine-3-carboxylic acid. researchgate.netchemicalbook.com Actual values may vary based on solvent and stereochemistry.

| Atom | Technique | Expected Chemical Shift (δ) in ppm | Notes |

| Carboxyl (COOH) | ¹H NMR | 10.0 - 13.0 | Broad signal, exchanges with D₂O. |

| Amine (N-H) | ¹H NMR | Variable, often broad | Position and intensity depend on solvent and pH. |

| Methine (C2-H) | ¹H NMR | 3.5 - 4.5 | Downfield due to adjacent N and COOH. |

| Methylene (CH₂) | ¹H NMR | 1.5 - 3.5 | Complex multiplets due to ring structure. |

| Carboxyl (C=O) | ¹³C NMR | 170 - 180 | Characteristic downfield shift for carboxylic acids. |

| Methine (C2) | ¹³C NMR | 55 - 65 | Downfield shift due to adjacent N and COOH. |

| Methylene (C3-C6) | ¹³C NMR | 20 - 50 | Aliphatic region. |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is critical for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₇H₁₁NO₄).

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation of piperidine-dicarboxylic acid is expected to proceed through predictable pathways. Common fragmentation patterns for related cyclic amino acids and piperidine alkaloids include the neutral loss of water (H₂O), the loss of formic acid (HCOOH), and decarboxylation (loss of CO₂). scielo.brresearchgate.net Cleavage of the piperidine ring itself would also produce characteristic fragment ions. For instance, the fragmentation of piperidine alkaloids often involves the loss of substituents followed by ring cleavage. scielo.br

Table 2: Predicted ESI-MS Fragmentation for this compound Note: The molecular weight of C₇H₁₁NO₄ is 173.17 g/mol . The [M+H]⁺ ion would be m/z 174.07. This table outlines plausible fragmentation pathways.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Interpretation |

| 174.07 | H₂O (18.01) | 156.06 | Loss of a water molecule. |

| 174.07 | CO₂ (44.00) | 130.07 | Decarboxylation from one carboxyl group. |

| 174.07 | HCOOH (46.01) | 128.06 | Loss of formic acid. |

| 130.07 | CO₂ (44.00) | 86.07 | Sequential loss of the second carboxyl group. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds. youtube.com The spectra provide a unique "fingerprint" for the molecule.

Key characteristic absorption bands in the IR spectrum include:

O-H Stretch: A very broad and strong absorption band typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups. researchgate.net

N-H Stretch: A moderate absorption that often overlaps with the broad O-H band, typically around 3300-3500 cm⁻¹. In zwitterionic forms, this band can be shifted and broadened.

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine ring.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ for the carbonyl group of the carboxylic acid. If the molecule exists in its zwitterionic form (as many amino acids do), this peak may be replaced by carboxylate (COO⁻) stretches around 1550-1650 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric). nih.govrsc.org

C-N Stretch: A moderate absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing samples in aqueous solutions.

Table 3: Characteristic Infrared Absorption Bands for this compound Note: Frequencies are approximate and based on data from analogous compounds like amino acids and pyridine-dicarboxylic acids. researchgate.netrsc.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Carboxylic Acid (dimer) | 2500 - 3300 | Strong, Very Broad |

| N-H Stretching | Amine | 3300 - 3500 | Moderate, often broad |

| C-H Stretching | Aliphatic (ring) | 2850 - 2960 | Moderate to Strong |

| C=O Stretching | Carboxylic Acid | 1700 - 1750 | Strong, Sharp |

| C-N Stretching | Amine | 1000 - 1250 | Moderate |

| O-H Bending | Carboxylic Acid | 1380 - 1440 | Moderate, Broad |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is essential for separating this compound from reaction impurities and, critically, for resolving its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of this compound and for separating its enantiomers and diastereomers. sigmaaldrich.com

For general purity analysis, reversed-phase HPLC (RP-HPLC) can be used with a C18 column and an aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol) containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.

The separation of enantiomers requires chiral chromatography. nih.gov This is a direct method where the enantiomers are separated on a chiral stationary phase (CSP). chromatographyonline.com Given the acidic nature of the target molecule, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns such as Chiralpak® AD or Chiralcel® OD are widely used and can effectively separate a broad range of chiral compounds, including acids. chromatographyonline.com

Anion-exchange CSPs: Columns like CHIRALPAK® QN-AX are specifically designed for the enantioseparation of acidic compounds. The separation mechanism involves ion-pairing between the deprotonated acidic analyte and the positively charged chiral selector on the stationary phase. chiraltech.com

The mobile phase for chiral separations often consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol (e.g., isopropanol) and a small amount of an acidic additive to control ionization and improve peak shape. chromatographyonline.com

Table 4: Typical HPLC Conditions for Chiral Separation of Acidic Compounds Note: This table provides representative conditions applicable to the separation of this compound enantiomers, based on established methods for similar chiral acids. chromatographyonline.comchiraltech.comnih.gov

| Parameter | Typical Setting |

| Column Type | Polysaccharide-based (e.g., Chiralpak® IA, IB) or Anion-Exchanger (e.g., CHIRALPAK® QN-AX) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |

| Polar Organic: Methanol (B129727) with acidic/basic additives | |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 210 nm, as carboxyl groups have low absorbance) or Mass Spectrometry (LC-MS) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and thermal decomposition in the injector. Therefore, a chemical derivatization step is required to convert the polar N-H and COOH groups into less polar, more volatile functional groups. nih.gov

The most common derivatization strategies for carboxylic acids and amines for GC-MS analysis are:

Silylation: This process replaces the active protons on the carboxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used for this purpose. nih.govresearchgate.net The resulting TMS-esters are much more volatile and thermally stable.